![molecular formula C18H14Cl2N2O2 B5912612 (4Z)-1-(2,5-DICHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5912612.png)
(4Z)-1-(2,5-DICHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4Z)-1-(2,5-DICHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core, substituted with dichlorophenyl and methoxyphenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(2,5-DICHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 2,5-dichlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazolone ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for temperature, pressure, and pH monitoring ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(2,5-DICHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions with agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Halogenation or nitration reactions can introduce new substituents onto the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Halogens (chlorine, bromine), nitric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
(4Z)-1-(2,5-DICHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (4Z)-1-(2,5-DICHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of aromatic substitution.
Uniqueness
(4Z)-1-(2,5-DICHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its specific substitution pattern and potential applications in various fields. Its unique combination of dichlorophenyl and methoxyphenyl groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(4Z)-2-(2,5-dichlorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-15(9-12-3-6-14(24-2)7-4-12)18(23)22(21-11)17-10-13(19)5-8-16(17)20/h3-10H,1-2H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUFNVPHWXLHE-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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